molecular formula C13H17N3O B6642336 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol

3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol

Cat. No. B6642336
M. Wt: 231.29 g/mol
InChI Key: VQRUBQBZBYVHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CGP 12177 and is a selective β-adrenoceptor antagonist. The purpose of

Mechanism of Action

3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol acts as a selective β-adrenoceptor antagonist. It binds to the β-adrenoceptors and blocks the binding of endogenous ligands such as adrenaline and noradrenaline. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. The mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol are dependent on the specific β-adrenoceptor subtype it targets. It has been shown to have a significant effect on the cardiovascular system by decreasing heart rate and blood pressure. It also has an effect on the respiratory system by relaxing smooth muscle in the airways. In addition, it has been shown to have an effect on the central nervous system by decreasing anxiety and improving memory consolidation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in lab experiments is its high selectivity for β-adrenoceptors. This allows researchers to specifically target the β-adrenoceptor system without affecting other receptors. One limitation is that it has a short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for research on 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol and its effects on different organ systems.

Synthesis Methods

The synthesis of 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol involves the reaction of 3-(2-hydroxyethyl)phenol with 3-aminopropylpyrazole in the presence of a reducing agent. The reaction takes place under mild conditions and yields a high purity product. This method has been optimized to produce 3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol in large quantities for research purposes.

Scientific Research Applications

3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol has been extensively studied for its potential applications in various fields of research. In pharmacology, it has been used to study the β-adrenoceptor system and its role in cardiovascular diseases. In neuroscience, it has been used to study the role of β-adrenoceptors in memory consolidation and learning. In cancer research, it has been used to investigate the role of β-adrenoceptors in tumor growth and metastasis.

properties

IUPAC Name

3-[(3-pyrazol-1-ylpropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-5-1-4-12(10-13)11-14-6-2-8-16-9-3-7-15-16/h1,3-5,7,9-10,14,17H,2,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUBQBZBYVHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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